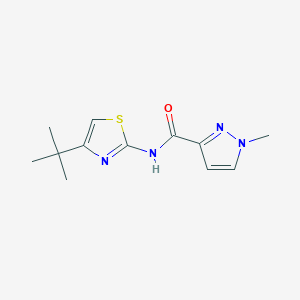

N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic carboxamide derivative featuring a thiazole ring substituted with a tert-butyl group at the 4-position and a pyrazole ring with a methyl group at the 1-position. This compound belongs to a class of molecules where the thiazole and pyrazole moieties are linked via a carboxamide bridge.

For instance, the coupling of a thiazole-2-carboxylic acid derivative with a substituted pyrazole-3-amine—using reagents like DCC (dicyclohexylcarbodiimide) or TiCl4 (titanium tetrachloride)—is a plausible method, as seen in the synthesis of structurally related carboxamides. Characterization would likely involve ¹H-NMR, ¹³C-NMR, and elemental analysis to confirm purity and structure.

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4OS/c1-12(2,3)9-7-18-11(13-9)14-10(17)8-5-6-16(4)15-8/h5-7H,1-4H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDPMJIQPWPJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=NN(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

Substitution with tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of hydrazines with 1,3-diketones.

Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are coupled through amide bond formation using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole and pyrazole rings.

Reduction: Reduced forms of the carboxamide group.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Scientific Research Applications

N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has demonstrated potential in several scientific research areas:

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules.

- Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactive functional groups.

Biology

- Antibacterial and Antifungal Properties : The compound has been investigated for its ability to disrupt microbial cell membranes, showing promise as an antibacterial and antifungal agent .

Medicine

- Anticancer Potential : Research indicates that this compound may inhibit cancer cell growth. Studies have shown it can affect key pathways involved in tumor growth, making it a candidate for further medicinal exploration .

Industry

- Material Development : The compound is being explored for use in developing new materials due to its unique chemical properties.

- Catalyst in Chemical Processes : Its application as a catalyst in various chemical reactions is under investigation.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that this compound could be developed into an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit the growth of both bacterial and fungal strains. This study highlighted its potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Antibacterial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity: It inhibits the growth of cancer cells by interfering with cell division and inducing apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its tert-butyl-thiazole and methyl-pyrazole substituents. Below is a comparative analysis with analogous molecules:

Table 1: Substituent Effects on Thiazole-2-yl Carboxamides

Key Observations:

- In contrast, the tert-butyl group in the target compound may improve metabolic stability and membrane permeability due to its bulky, lipophilic nature.

- Heterocycle Choice : Thiazole-based compounds (e.g., the target) are more rigid and polar than thiophene analogues (e.g., compound 7 in ), which could influence solubility and target selectivity.

Biological Activity

N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's systematic name is this compound, with the molecular formula . Its structure features a thiazole ring and a pyrazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrazole have demonstrated significant antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 2 to 10 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, demonstrating IC50 values in the low micromolar range. Mechanistically, it appears to inhibit key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has exhibited anti-inflammatory effects. Studies suggest that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and microbial metabolism.

- Receptor Modulation : It may act as a modulator for specific receptors involved in cancer progression and immune response.

Case Studies

Several case studies highlight the efficacy of this compound:

- Antibacterial Study : A study published in Frontiers in Pharmacology evaluated the antibacterial activity of several thiazole derivatives, including our compound. The results indicated a strong correlation between structural modifications and enhanced antibacterial potency .

- Cancer Cell Line Evaluation : In another study, this compound was tested against various cancer cell lines (e.g., MCF7, HeLa). The compound showed significant cytotoxic effects with an IC50 value of 5 μM against MCF7 cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, and how are yields optimized?

- Methodological Answer : The synthesis typically involves coupling a pyrazole-3-carboxylic acid derivative with a thiazol-2-amine under amide-forming conditions. For example, Method A (using coupling agents like HATU or EDCI with bases such as triethylamine) achieves yields of 39–75% in dichloromethane or DMF . Optimization includes temperature control (e.g., reflux at 80°C) and stoichiometric adjustments of reactants. Lower yields (e.g., 3–6%) may require chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane) .

Q. How is the purity and structural integrity of this compound verified experimentally?

- Methodological Answer : Purity is assessed via HPLC (≥98% purity) using C18 columns and acetonitrile/water gradients. Structural confirmation employs H NMR (e.g., tert-butyl singlet at ~1.3 ppm, thiazole protons at 6.8–7.5 ppm) and C NMR. Mass spectrometry (ESI-MS) validates molecular ions (e.g., [M+H] with <2 ppm error) .

Q. What solvents and reaction conditions are critical for its stability during synthesis?

- Methodological Answer : Polar aprotic solvents like DMF or dichloromethane are preferred for amide coupling. Acidic/basic conditions (pH 4–9) must be avoided to prevent tert-butyl group cleavage. Reaction temperatures are maintained at 0–25°C to minimize side reactions (e.g., thiazole ring degradation) .

Q. What analytical techniques are used to assess solubility and stability under varying pH conditions?

- Methodological Answer : Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1–10) via UV-Vis spectroscopy. Stability studies use accelerated degradation assays (40–60°C for 48–72 hours) followed by HPLC to monitor decomposition products .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) to guide substituent modifications. Molecular docking (e.g., with kinases or enzymes) identifies binding interactions. For example, introducing electron-withdrawing groups (e.g., -CF) at the thiazole 4-position may enhance target affinity .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., MTT assays at 48 hours, consistent DMSO concentrations ≤0.1%) and structural analogs (e.g., tert-butyl vs. cyclopropyl substitutions) should be compared. Meta-analyses of SAR datasets can isolate critical pharmacophores .

Q. What experimental strategies are effective for designing analogs with improved metabolic stability?

- Methodological Answer : Replace metabolically labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl). Conduct microsomal stability assays (human/rat liver microsomes) to identify vulnerable sites. Deuterium incorporation at methyl groups can reduce CYP450-mediated oxidation .

Q. How do spectroscopic methods elucidate the mechanism of action for this compound?

- Methodological Answer : F NMR tracks fluorinated analogs binding to target proteins in real-time. IR spectroscopy identifies hydrogen bonding (amide I/II bands at 1650–1550 cm). Fluorescence quenching assays measure interactions with DNA or enzymes (e.g., topoisomerase II inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.